molecular formula C13H13N3O2 B2753261 N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide CAS No. 478063-55-7

N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide

Cat. No. B2753261
CAS RN: 478063-55-7
M. Wt: 243.266
InChI Key: AMJBMBWKRGERJP-UHFFFAOYSA-N
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Description

Compounds with similar structures are often used in pharmaceutical applications and drug discovery studies against various diseases . They are unique heterocyclic compounds that can be found in an array of biologically important compounds .


Synthesis Analysis

The synthesis of similar compounds often involves multistep synthetic routes . For example, the synthesis of 1,2,4-triazole-containing scaffolds uses 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using spectroscopic methods . Nuclear Magnetic Resonance (NMR) is a common technique used for this purpose .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of various reagents and conditions . For example, the reaction of N-Methyl-1-(methylthio)-2-nitroethenamine as an enamine type with an intermediate can produce an open-chain product .

Scientific Research Applications

Anti-inflammatory Activity

A study by Rajasekaran, Sivakumar, and Jayakar (1999) synthesized N-hydroxy methyl derivative analogs of 2(4-isobutyl phenyl) propionamide, showing potent anti-inflammatory activities in some compounds, highlighted by their evaluation using the carrageenan-induced rat paw oedema method (Rajasekaran et al., 1999).

Cytotoxicity

Hassan, Hafez, and Osman (2014) focused on the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research (Hassan et al., 2014).

Herbicidal Activities

Xu et al. (2008) reported on the synthesis and evaluation of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives with significant herbicidal activities, compared against commercial herbicides in dicotyledonous plants (Xu et al., 2008).

Synthesis of Derivatives

Research also encompasses the synthesis of various derivatives of N-methyl-1-(4-methylphenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide, with studies exploring their structural characterization and potential applications across different scientific domains. For example, Abou El-Regal et al. (2011) explored the synthesis of new Tetrahydrobenzo[b]thiophene and Tetrahydrobenzothienopyrimidine derivatives under microwave irradiation, indicating the compound's versatility in creating novel chemical entities (Abou El-Regal et al., 2011).

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological receptors . They operate as main pharmacophores through hydrogen-bonding and dipole interactions .

Future Directions

The future directions in the study of similar compounds often involve finding new and efficient methodologies for accessing new scaffolds which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

N-methyl-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-3-5-10(6-4-9)16-8-7-11(17)12(15-16)13(18)14-2/h3-8H,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJBMBWKRGERJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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